Iodoperfluorocyclohexane
Overview
Description
Iodoperfluorocyclohexane is a chemical compound with the molecular formula C6F11I . It is a derivative of cyclohexane where all hydrogen atoms are replaced by fluorine atoms and one carbon atom is bonded to an iodine atom .
Molecular Structure Analysis
The molecular structure of Iodoperfluorocyclohexane consists of a cyclohexane ring where all hydrogen atoms are replaced by fluorine atoms and one carbon atom is bonded to an iodine atom . The average mass of the molecule is 407.951 Da .Physical And Chemical Properties Analysis
Iodoperfluorocyclohexane has a density of 2.2±0.1 g/cm^3, a boiling point of 135.7±40.0 °C at 760 mmHg, and a vapor pressure of 9.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.8±3.0 kJ/mol and a flash point of 51.1±14.5 °C . The index of refraction is 1.363 .Scientific Research Applications
Selective Solvent Interactions
Fluorous biphase reactions utilizing mixtures of chloroform and perfluoro(methylcyclohexane) demonstrate the selective solvent interactions essential for enhancing solute spin-solvent spin cross-relaxation rates. This property is crucial for the development of efficient reaction systems in organic synthesis (Gerig, 2005).
Capture and Sorption of Iodine
The sorption of iodine in cyclohexane using aluminum-based metal-organic frameworks (MOFs) highlights the potential of these materials in capturing iodine efficiently. This application is particularly relevant in environmental and safety contexts where iodine capture is critical (Falaise et al., 2013).
Luminescence and Nanoparticle Synthesis
The controlled synthesis of lanthanide-doped NaYF4 nanocrystals demonstrates the versatility of fluorinated cyclohexane derivatives in creating materials with novel luminescence properties. These nanocrystals have applications in biolabeling and imaging, showcasing the intersection of nanotechnology and fluorine chemistry (Wang & Li, 2007).
Iodofluorination of Alkenes
The development of air- and moisture-stable fluoroiodane reagents for the iodofluorination of alkenes marks a significant advancement in the synthesis of iodofluorinated compounds. This process is vital for the creation of molecules with specific electronic and structural properties for pharmaceuticals and agrochemicals (Ilchenko et al., 2016).
Atmospheric Analysis
The application of high-resolution time-of-flight chemical-ionization mass spectrometry (HR-ToF-CIMS) using Iodide-adducts for atmospheric analysis underscores the role of iodoperfluorocyclohexane derivatives in environmental science. This technology provides insights into organic and inorganic atmospheric compounds, contributing to our understanding of atmospheric chemistry (Lee et al., 2014).
Organic Synthesis and Catalysis
The exploration of polyvalent iodine chemistry reveals the importance of iodoperfluorocyclohexane derivatives in organic synthesis and catalysis. These compounds serve as versatile reagents for oxidative transformations, demonstrating the critical role of fluorinated compounds in modern synthetic chemistry (Zhdankin & Stang, 2008).
Safety And Hazards
The safety data sheet for Iodoperfluorocyclohexane indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-iodocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F11I/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRAAMGCHCLHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)I)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374765 | |
Record name | Iodoperfluorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodoperfluorocyclohexane | |
CAS RN |
355-69-1 | |
Record name | Iodoperfluorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 355-69-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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